molecular formula C4H7NSSe B14323043 2-(Methylselanyl)-4,5-dihydro-1,3-thiazole CAS No. 112335-53-2

2-(Methylselanyl)-4,5-dihydro-1,3-thiazole

Cat. No.: B14323043
CAS No.: 112335-53-2
M. Wt: 180.14 g/mol
InChI Key: JMLAZVOPHQBCKB-UHFFFAOYSA-N
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Description

2-(Methylselanyl)-4,5-dihydro-1,3-thiazole is an organoselenium compound characterized by the presence of a selenium atom bonded to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylselanyl)-4,5-dihydro-1,3-thiazole typically involves the reaction of a thiazole derivative with a methylselanyl reagent. One common method includes the use of methylselanyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, forming selenoxides or selenones depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form selenides, often using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products:

    Oxidation: Selenoxides or selenones.

    Reduction: Selenides.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(Methylselanyl)-4,5-dihydro-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.

    Biology: Investigated for its potential antioxidant properties and ability to modulate biological pathways involving selenium.

    Medicine: Explored for its potential anticancer properties due to the role of selenium in cancer prevention and therapy.

    Industry: Utilized in the development of materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(Methylselanyl)-4,5-dihydro-1,3-thiazole involves its interaction with biological molecules through the selenium atom. Selenium can form selenoproteins, which are involved in various cellular processes, including antioxidant defense and redox regulation. The compound may also interact with specific enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

  • 2-Methylselanyl-1-phenylethanol
  • 2-Amino-3-selanyl butanoic acid
  • 2-Amino-3-(methylselanyl) butanoic acid

Comparison: 2-(Methylselanyl)-4,5-dihydro-1,3-thiazole is unique due to its thiazole ring structure, which imparts distinct chemical properties compared to other organoselenium compounds

Properties

CAS No.

112335-53-2

Molecular Formula

C4H7NSSe

Molecular Weight

180.14 g/mol

IUPAC Name

2-methylselanyl-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C4H7NSSe/c1-7-4-5-2-3-6-4/h2-3H2,1H3

InChI Key

JMLAZVOPHQBCKB-UHFFFAOYSA-N

Canonical SMILES

C[Se]C1=NCCS1

Origin of Product

United States

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